REACTION_SMILES
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[Br:21][c:22]1[cH:23][cH:24][cH:25][c:26]2[cH:27][cH:28][c:29]([CH3:32])[cH:30][c:31]12.[Cl:33][C:34]([Cl:35])([Cl:36])[Cl:37].[N:9]#[C:10][C:11]([N:12]=[N:13][C:14]([C:15]#[N:16])([CH3:17])[CH3:18])([CH3:19])[CH3:20].[O:1]=[C:2]1[N:3]([Br:8])[C:4](=[O:5])[CH2:6][CH2:7]1>>[Br:8][CH2:32][c:29]1[cH:28][cH:27][c:26]2[cH:25][cH:24][cH:23][c:22]([Br:21])[c:31]2[cH:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2cccc(Br)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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BrCc1ccc2cccc(Br)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |